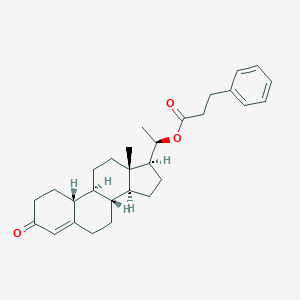

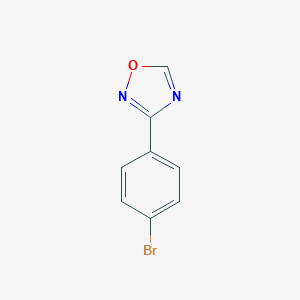

3-(4-Bromophenyl)-1,2,4-oxadiazole

説明

3-(4-Bromophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds have been the subject of various studies due to their interesting spectral characteristics and potential applications in optoelectronics and other fields .

Synthesis Analysis

The synthesis of derivatives of 1,3,4-oxadiazole, such as 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, has been achieved through palladium-catalyzed Suzuki cross-coupling reactions. This method involves the reaction of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole with different boronic acids containing thiophene, furan, pyridine, or benzene moieties under phase transfer catalysis conditions . Another approach for synthesizing 1,3,4-oxadiazole derivatives includes the refluxing of acid hydrazide with various aromatic carboxylic acids in phosphorous oxychloride, leading to compounds with different substituents, including bromine .

Molecular Structure Analysis

The molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, a derivative of 3-(4-Bromophenyl)-1,2,4-oxadiazole, has been elucidated through crystallographic studies. The studies revealed that the p-bromophenyl group is nearly coplanar with the oxadiazole ring, and the phthalimide group forms an angle of about 98° with the bromophenyloxadiazole plane. Molecular orbital calculations, including semi-empirical and ab initio methods, have been used to compare bond angles, bond lengths, and torsion angles with experimental values, showing remarkable agreement .

Chemical Reactions Analysis

The chemical reactions involving 3-(4-Bromophenyl)-1,2,4-oxadiazole derivatives primarily focus on the synthesis of these compounds. The dehydration of diarylhydrazide is a key step in the preparation of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, with the reaction conditions significantly affecting the yield, which can reach up to 78.9% .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives have been studied through various spectroscopic techniques. The UV absorption and photoluminescent properties of these compounds indicate maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths between 350-370 nm. The presence of aryl groups has been shown to influence these spectral properties. Additionally, the nonlinear optical properties of these compounds have been investigated using open-aperture z-scan experiments, revealing that certain bromine-containing derivatives exhibit optical limiting behavior, which is promising for optoelectronic applications .

科学的研究の応用

-

Biological Activities

- Field : Biological Research

- Application : A pyrazoline derivative of 3-(4-Bromophenyl)-1,2,4-oxadiazole was synthesized and its biological activities were studied on rainbow trout alevins .

- Method : The compound was synthesized and its neurotoxic potentials were investigated on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters .

- Results : The study provided insights into the biological activities of the compound, although specific quantitative data or statistical analyses were not provided in the search results .

-

Electrochemically Induced Multicomponent Transformation

- Field : Organic Chemistry

- Application : An electrochemically induced multicomponent transformation of 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one and kojic acid was investigated .

- Method : The transformation was carried out in n-PrOH in an undivided cell in the presence of sodium bromide .

- Results : The transformation resulted in the synthesis of 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one . The synthesized compound is a promising compound for different biomedical applications, particularly for the regulation of inflammatory diseases .

-

Side-Chain Liquid Crystal Oligomers and Polymers

- Field : Polymer Chemistry

- Application : 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole is used as a molecular building block for side-chain liquid crystal oligomers and polymers .

- Method : The compound was synthesized and used to prepare new comb-shaped methacrylate oligomers. These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

- Results : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers. One main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .

-

Biological Activities of Pyrazoline Derivative

- Field : Biological Research

- Application : A pyrazoline derivative of 3-(4-Bromophenyl)-1,2,4-oxadiazole was synthesized and its biological activities were studied .

- Method : The compound was synthesized and its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels were investigated .

- Results : The study provided insights into the biological activities of the compound, although specific quantitative data or statistical analyses were not provided in the search results .

-

Synthesis of Heterocyclic Liquid Crystals

- Field : Polymer Chemistry

- Application : 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole is used as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .

- Method : The compound was synthesized and used to prepare new comb-shaped methacrylate oligomers. These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

- Results : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers. Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .

-

Biological Activities of Benzenesulfonamide Derivative

- Field : Biological Research

- Application : A benzenesulfonamide derivative of 3-(4-Bromophenyl)-1,2,4-oxadiazole was synthesized and its biological activities were studied .

- Method : The compound was synthesized and its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels were investigated .

- Results : The study provided insights into the biological activities of the compound, although specific quantitative data or statistical analyses were not provided in the search results .

特性

IUPAC Name |

3-(4-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQNOWMRFJKXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649573 | |

| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-1,2,4-oxadiazole | |

CAS RN |

16013-07-3 | |

| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16013-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)

![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)

![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)